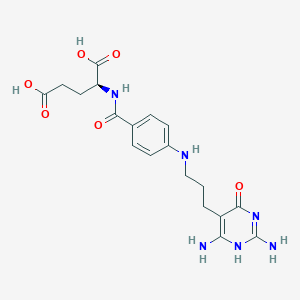
8-(3-Chlorostyryl)caffeine
描述
8-(3-Chlorostyryl)caffeine is a synthetic derivative of caffeine, characterized by the substitution of a chlorostyryl group at the 8-position of the caffeine molecule. This compound is known for its selective antagonistic properties towards adenosine A2A receptors and its inhibitory effects on monoamine oxidase B .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Chlorostyryl)caffeine typically involves the reaction of 3-chlorobenzaldehyde with 1,3,7-trimethylxanthine under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced at the styryl group to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Ethyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-(3-Chlorostyryl)caffeine has been extensively studied for its potential therapeutic applications due to its selective antagonism of adenosine A2A receptors and inhibition of monoamine oxidase B. Some key applications include:
Chemistry: Used as a tool compound to study adenosine receptor signaling pathways.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.
作用机制
8-(3-Chlorostyryl)caffeine exerts its effects primarily through antagonism of adenosine A2A receptors. By blocking these receptors, the compound prevents the binding of adenosine, thereby modulating neurotransmitter release and reducing the inhibitory effects of adenosine on neuronal activity. Additionally, its inhibition of monoamine oxidase B leads to increased levels of monoamines such as dopamine, which is beneficial in conditions like Parkinson’s disease .
相似化合物的比较
Caffeine: The parent compound, known for its stimulant effects and non-selective antagonism of adenosine receptors.
Theophylline: Another xanthine derivative with bronchodilator properties and non-selective adenosine receptor antagonism.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease
Uniqueness: 8-(3-Chlorostyryl)caffeine stands out due to its high selectivity for adenosine A2A receptors and its dual role as a monoamine oxidase B inhibitor. This dual action makes it a valuable compound for research and potential therapeutic applications, particularly in neurodegenerative diseases .
属性
IUPAC Name |
8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWFIUAVMCNYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040401 | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148589-13-3 | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)






![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)




